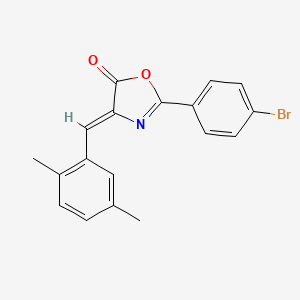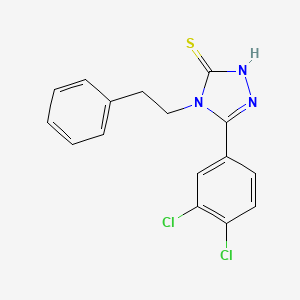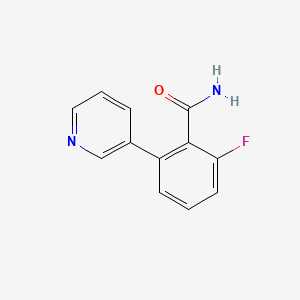
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, also known as BMB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of oxazolone derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has shown promising results in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. It has been reported to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also inhibits the activation of mitogen-activated protein kinases, which are involved in the regulation of cell growth, differentiation, and apoptosis. Moreover, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to modulate various biochemical and physiological processes, including the regulation of oxidative stress, inflammation, and cancer progression. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also inhibits the expression of various pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. Furthermore, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, thereby preventing tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in the laboratory using simple and cost-effective methods. However, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has certain limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties. Moreover, the mechanism of action of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, and further studies are required to elucidate its therapeutic potential and optimize its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, including the optimization of its pharmacological properties, the development of novel drug delivery systems, and the identification of new therapeutic targets. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one can be modified to improve its solubility, bioavailability, and pharmacokinetic properties, which can enhance its therapeutic efficacy. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, can improve the targeted delivery of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one to specific tissues and cells. Furthermore, the identification of new therapeutic targets, such as epigenetic regulators and immune checkpoints, can expand the therapeutic applications of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one and enhance its clinical utility.
Conclusion:
In conclusion, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is a promising heterocyclic compound that has shown significant potential in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has certain limitations, including its low solubility and the need for further optimization of its pharmacological properties. Future research on 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one can expand its therapeutic applications and enhance its clinical utility.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one involves the condensation reaction between 4-bromoaniline and 2,5-dimethylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one obtained from this method is around 70%.
Propiedades
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(2,5-dimethylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-11-3-4-12(2)14(9-11)10-16-18(21)22-17(20-16)13-5-7-15(19)8-6-13/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLEGABTGPRKD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}ethanamine](/img/structure/B6088703.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6088710.png)
![1-(1-azocanyl)-3-[4-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6088732.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6088737.png)


![1,5-dimethyl-4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6088762.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088767.png)
![2-amino-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6088773.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)
![1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B6088789.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B6088800.png)
![N-(4-bromophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6088805.png)